

# UAMC-1110 degradation and proper storage conditions

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## Compound of Interest

Compound Name: UAMC-1110

Cat. No.: B611531

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## UAMC-1110 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of **UAMC-1110**, a potent and selective inhibitor of Fibroblast Activation Protein (FAP).

## Frequently Asked Questions (FAQs)

Q1: What is **UAMC-1110** and what is its primary mechanism of action?

A1: **UAMC-1110** is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), with an IC<sub>50</sub> of 3.2 nM.<sup>[1][2]</sup> It also shows inhibitory activity against prolyl oligopeptidase (PREP) at higher concentrations, with an IC<sub>50</sub> of 1.8 μM.<sup>[1][3]</sup> FAP is a serine protease that is highly expressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).<sup>[3]</sup> **UAMC-1110**'s inhibitory action on FAP is being explored for various therapeutic and diagnostic applications in oncology.<sup>[3][4]</sup>

Q2: What are the recommended storage conditions for **UAMC-1110**?

A2: Proper storage of **UAMC-1110** is crucial to maintain its stability and activity. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below. It is imperative to prevent moisture contamination for the solid form.<sup>[5]</sup>

Q3: How should I prepare stock and working solutions of **UAMC-1110**?

A3: **UAMC-1110** is soluble in DMSO ( $\geq 10$  mg/mL) and sparingly soluble in ethanol (1-10 mg/mL).[4] For in vivo experiments, specific solvent formulations are required to ensure solubility and bioavailability. It is recommended to prepare working solutions for in vivo use fresh on the same day.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in working solution	Poor solubility in the chosen solvent system.	Use gentle heating and/or sonication to aid dissolution. <sup>[1]</sup> Prepare the working solution fresh before each experiment. <sup>[1]</sup> Consider using a different formulation as detailed in the experimental protocols section.
Inconsistent experimental results	Degradation of UAMC-1110 due to improper storage.	Ensure the compound is stored at the recommended temperature and protected from moisture. <sup>[5]</sup> Use stock solutions within the recommended timeframe (e.g., within 1 month at -20°C or 6 months at -80°C). <sup>[1]</sup>
Inaccurate concentration of the stock solution.	Recalculate the concentration and consider preparing a fresh stock solution.	
Low in vivo efficacy	Poor bioavailability.	Ensure the correct formulation is used for oral or intravenous administration as outlined in the provided protocols. Pharmacokinetic studies in mice have shown high oral bioavailability with appropriate formulations. <sup>[1]</sup>
Degradation of the compound in the working solution.	Prepare the in vivo working solution fresh on the day of the experiment. <sup>[1]</sup>	

## Data Presentation

Table 1: Recommended Storage Conditions for **UAMC-1110**

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	2 to 3 years	[2][3]
4°C	2 years	[2][3]	
In Solvent	-80°C	6 months	[1][3]
-20°C	1 month	[1][3]	

Table 2: Inhibitory Activity of **UAMC-1110**

Target	IC50	Reference
Fibroblast Activation Protein (FAP)	3.2 nM	[1][2]
Prolyl Oligopeptidase (PREP)	1.8 µM	[1][3]
Dipeptidyl Peptidase 4 (DPP-4)	>100 µM	[4]
Dipeptidyl Peptidase 9 (DPP-9)	>12.5 µM	[4]

## Experimental Protocols

### Protocol 1: Preparation of **UAMC-1110** Stock Solution (10 mM in DMSO)

- Weigh the required amount of **UAMC-1110** powder (Molecular Weight: 344.3 g/mol ).[4]
- Add the appropriate volume of DMSO to achieve a 10 mM concentration.
- Vortex or sonicate until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as per the recommended guidelines.[1][3]

## Protocol 2: Preparation of UAMC-1110 Working Solution for In Vivo Studies

This is an example protocol and may need optimization based on the experimental model.

### Formulation 1: PEG300/Tween-80/Saline<sup>[1]</sup>

- To prepare 1 mL of working solution, start with the required volume of DMSO stock solution. For example, to make a 2.5 mg/mL solution from a 25 mg/mL stock, use 100 µL of the stock.
- Add 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix again.
- Add 450 µL of saline to bring the final volume to 1 mL.
- Ensure the final solution is clear. If not, use gentle heating or sonication.
- Use the freshly prepared solution for animal dosing on the same day.<sup>[1]</sup>

### Formulation 2: SBE-β-CD in Saline<sup>[1]</sup>

- Prepare a 20% SBE-β-CD solution in saline.
- Add 10% DMSO (containing **UAMC-1110**) to 90% of the 20% SBE-β-CD in saline solution.
- Mix until a clear solution is obtained.

### Formulation 3: Corn Oil<sup>[1]</sup>

- Add 10% DMSO (containing **UAMC-1110**) to 90% corn oil.
- Mix thoroughly to obtain a clear solution or a uniform suspension.

## Protocol 3: FAP Inhibition Assay (IC<sub>50</sub> Determination)

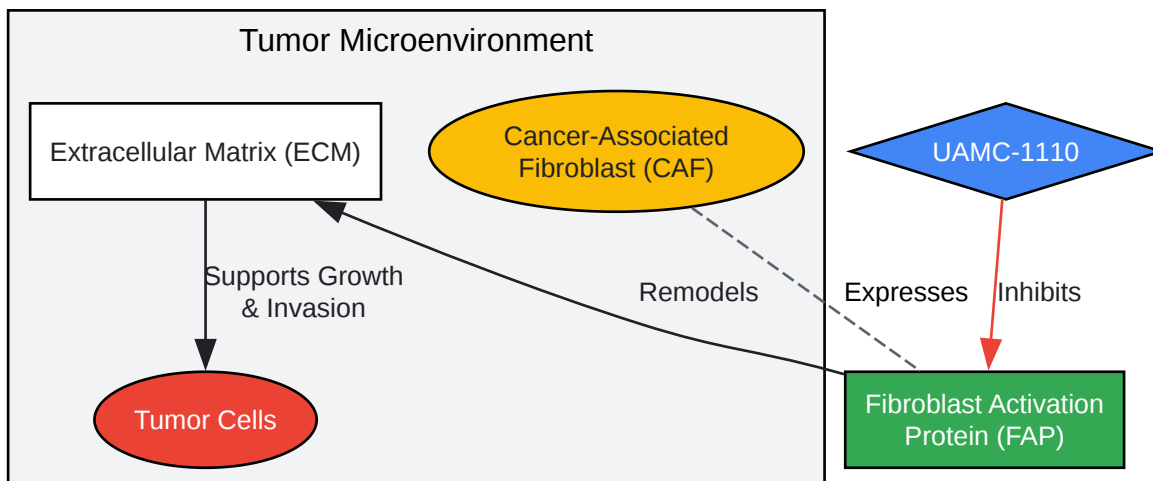
This protocol is adapted from published studies and serves as a general guideline.<sup>[6]</sup>

- Reagents and Buffers:

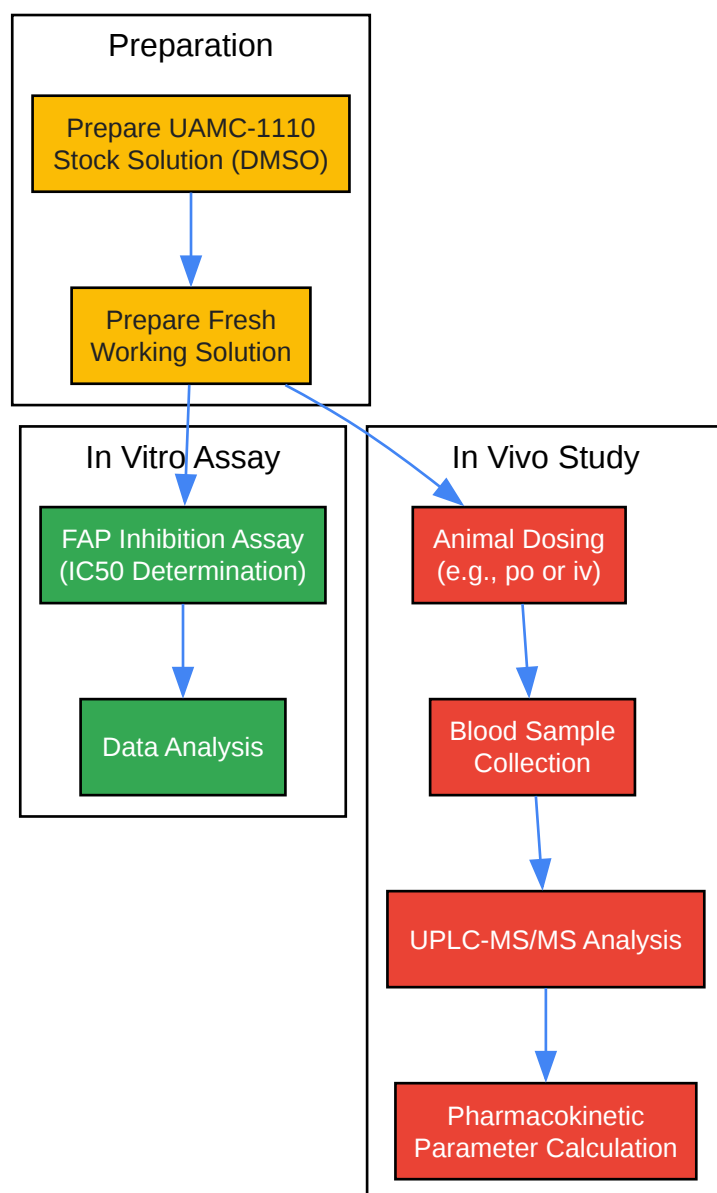
- Assay Buffer: 50 mM Tris-HCl pH 8.0, 140 mM NaCl, and 1 mg/ml BSA.[3]
- Recombinant human FAP (rhFAP).
- FAP substrate (e.g., Gly-Pro-AMC).
- **UAMC-1110** serially diluted in assay buffer.
- Procedure:
  1. In a 96-well plate, add 25  $\mu$ L of the diluted **UAMC-1110** compound at various concentrations.
  2. Add 25  $\mu$ L of the FAP substrate.
  3. To initiate the reaction, add 50  $\mu$ L of diluted rhFAP protein.
  4. Incubate the plate at 37°C for 1 hour.
  5. Measure the fluorescence (or absorbance, depending on the substrate) using a plate reader.
  6. Calculate the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

## Visualizations

## UAMC-1110 Inhibition of FAP in the Tumor Microenvironment

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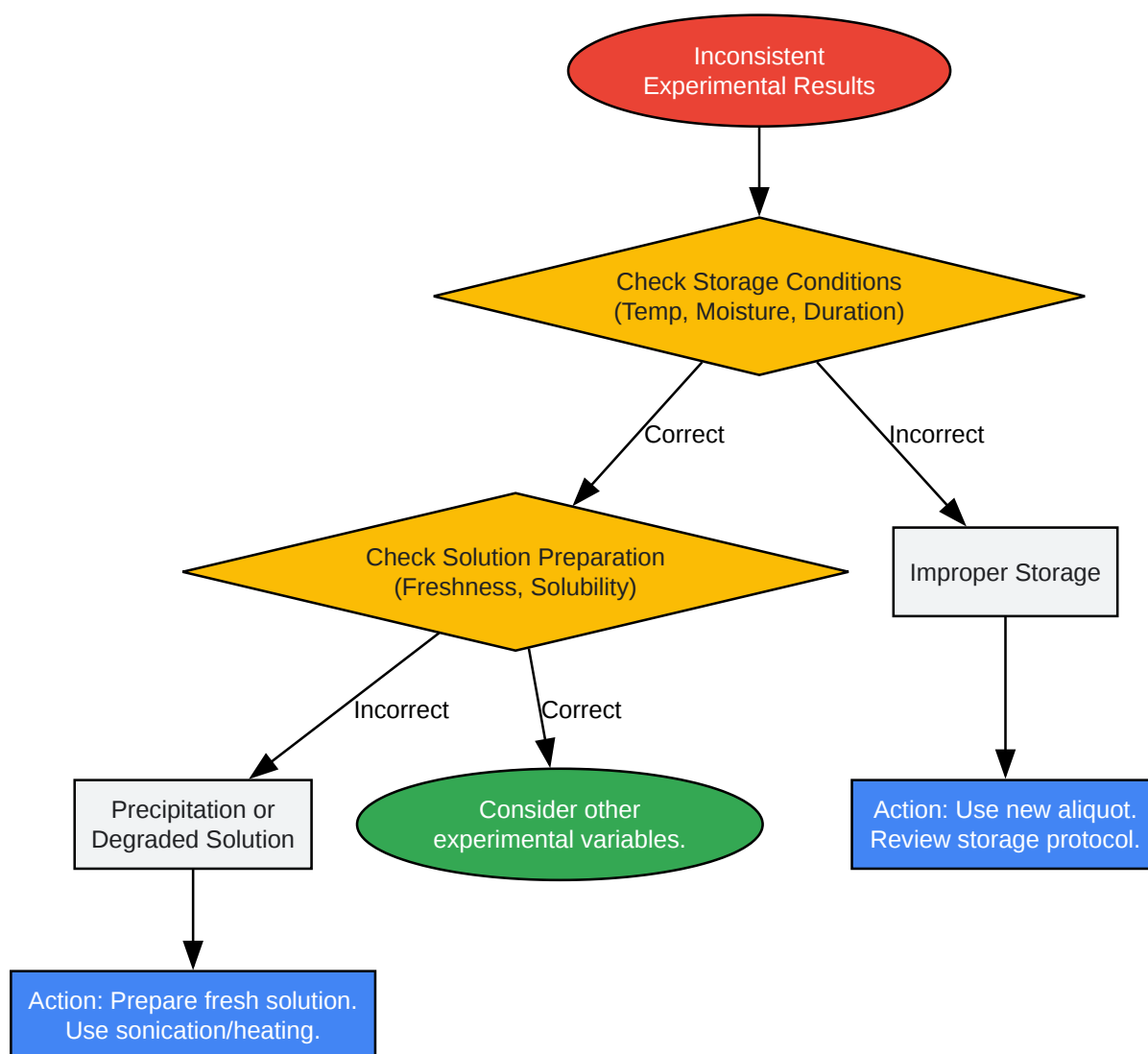
Caption: **UAMC-1110** inhibits FAP expressed by CAFs.



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Caption: General experimental workflow for **UAMC-1110**.





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Caption: Troubleshooting logic for inconsistent results.

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